molecular formula C9H9Br2N B6205703 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline CAS No. 1935464-40-6

6,8-dibromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6205703
CAS No.: 1935464-40-6
M. Wt: 291
InChI Key:
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Description

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its mono-brominated counterparts, this compound exhibits enhanced binding affinity and selectivity towards certain biological targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromoaniline", "acetaldehyde", "sodium borohydride", "hydrobromic acid", "sodium hydroxide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: Acetaldehyde is condensed with 2-bromoaniline in the presence of sodium borohydride to form 2-bromo-N-(2-hydroxyethyl)aniline.", "Step 2: The resulting compound is then treated with hydrobromic acid to form 6-bromo-1,2,3,4-tetrahydroisoquinoline.", "Step 3: The 6-bromo-1,2,3,4-tetrahydroisoquinoline is then reacted with sodium hydroxide to form 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.", "Step 4: The 6-hydroxy-1,2,3,4-tetrahydroisoquinoline is then brominated using acetic acid and sulfuric acid to form 6-bromo-8-hydroxy-1,2,3,4-tetrahydroisoquinoline.", "Step 5: The resulting compound is then oxidized using potassium permanganate to form 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline.", "Step 6: The final product is purified using sodium bisulfite to remove any impurities." ] }

CAS No.

1935464-40-6

Molecular Formula

C9H9Br2N

Molecular Weight

291

Purity

95

Origin of Product

United States

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